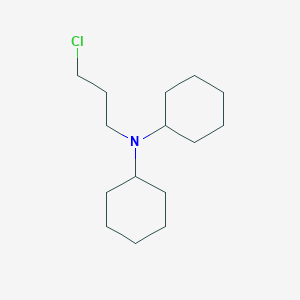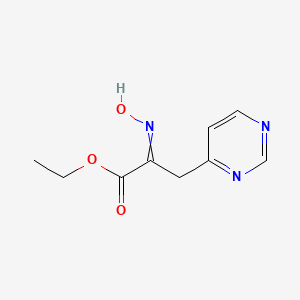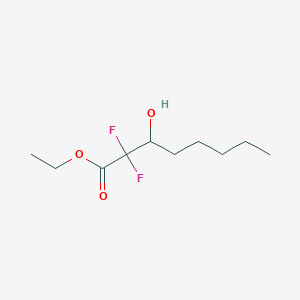
N-(3-chloropropyl)-N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloropropyl)-N-cyclohexylcyclohexanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a chloropropyl group attached to a cyclohexylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloropropyl)-N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with 3-chloropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chloropropyl)-N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-chloropropyl)-N-cyclohexylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It can be used to investigate the interaction of amines with biological membranes and receptors .
Medicine: Its unique structure allows for the exploration of its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and surfactants .
Mecanismo De Acción
The mechanism of action of N-(3-chloropropyl)-N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The chloropropyl group may facilitate the compound’s binding to hydrophobic pockets within proteins, while the cyclohexylamine moiety can interact with polar regions .
Comparación Con Compuestos Similares
- N-(3-chloropropyl)-N-methylcyclohexanamine
- N-(3-chloropropyl)-N-ethylcyclohexanamine
- N-(3-chloropropyl)-N-phenylcyclohexanamine
Comparison: N-(3-chloropropyl)-N-cyclohexylcyclohexanamine is unique due to its specific combination of a chloropropyl group and a cyclohexylamine structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C15H28ClN |
|---|---|
Peso molecular |
257.84 g/mol |
Nombre IUPAC |
N-(3-chloropropyl)-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H28ClN/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h14-15H,1-13H2 |
Clave InChI |
MNWGBSRWXCFWTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CCCCl)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)



![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
